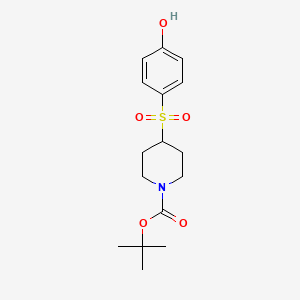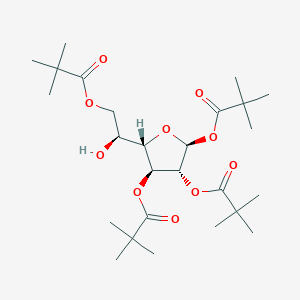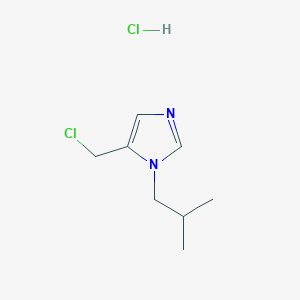![molecular formula C8H20N2 B3117740 [2-(Tert-butylamino)ethyl]dimethylamine CAS No. 22687-02-1](/img/structure/B3117740.png)
[2-(Tert-butylamino)ethyl]dimethylamine
Vue d'ensemble
Description
“[2-(Tert-butylamino)ethyl]dimethylamine” (TBDMA) is a chemical compound with the molecular formula C8H20N2 . It plays an essential role in various fields of scientific research, including materials science, organic chemistry, and pharmacology.
Molecular Structure Analysis
TBDMA has a molecular weight of 144.26 g/mol . The exact molecular structure is not provided in the search results, but it can be inferred from its molecular formula, C8H20N2 .Chemical Reactions Analysis
The specific chemical reactions involving TBDMA are not detailed in the search results. As a tertiary amine, it might participate in various organic reactions, such as alkylation, acylation, and condensation .Physical And Chemical Properties Analysis
TBDMA has a molecular weight of 144.26 g/mol . Other physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
[2-(Tert-butylamino)ethyl]dimethylamine serves as a precursor or intermediate in the synthesis of complex organic compounds. For instance, it has been involved in the preparation of alkyl 3-dimethylamino-2-(indol-3-yl)propenoates, leading to the synthesis of 3-heteroarylindoles, which are meridianine analogues with potential biological activities (R. Jakše et al., 2004).
Development of Novel Platinum(II) Compounds
In coordination chemistry, this compound has been utilized in the synthesis of new platinum(II) complexes. These complexes, featuring bidentate and tridentate nitrogen-donor ligands, have been explored for their structural characteristics and potential applications in catalysis and material science (M. Castellano et al., 2008).
Pharmaceutical Intermediates
This compound is also crucial in the pharmaceutical sector, particularly in synthesizing key intermediates for biologically active compounds. For example, it has been involved in creating tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, a significant intermediate in the synthesis of omisertinib, a medication used in cancer treatment (Bingbing Zhao et al., 2017).
Material Science Applications
The compound's applications extend to material science, where it has been used in the synthesis of diblock copolymers through selective quaternization. These copolymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, showing potential for drug delivery systems and nanotechnology (V. Bütün et al., 2001).
Advanced Synthesis Techniques
Furthermore, this compound is instrumental in advanced synthesis techniques, such as palladium-catalyzed aminocarbonylations of aryl bromides. This process, which employs dimethylformamide as a carbon monoxide source, highlights the compound's role in facilitating complex organic reactions (Y. Wan et al., 2002).
Mécanisme D'action
The mechanism of action of TBDMA is not specified in the search results. Its applications in materials science, organic chemistry, and pharmacology suggest that it might interact with other substances in various ways.
Safety and Hazards
TBDMA may cause irritation and infection, especially to the skin, eyes, and respiratory system. It’s recommended to use appropriate personal protective equipment, such as gloves, goggles, and masks, to avoid contact and inhalation. Although its toxicity is considered low, high concentrations or prolonged exposure could still cause irreversible harm. It may also be flammable .
Propriétés
IUPAC Name |
N-tert-butyl-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-8(2,3)9-6-7-10(4)5/h9H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPPSKSOIFNAMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



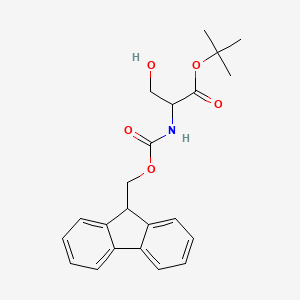
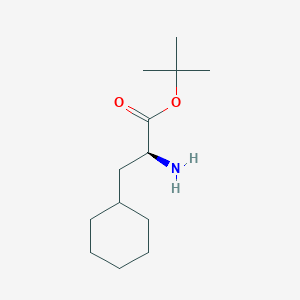
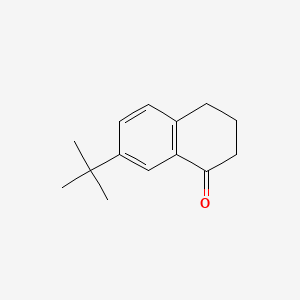


palladium(II)](/img/structure/B3117698.png)

